molecular formula C15H10ClN3O4S2 B8542830 1H-Indole-3-acetic acid, 1-[(6-chloroimidazo[2,1-b]thiazol-5-yl)sulfonyl]- CAS No. 872556-15-5

1H-Indole-3-acetic acid, 1-[(6-chloroimidazo[2,1-b]thiazol-5-yl)sulfonyl]-

Cat. No. B8542830
CAS RN: 872556-15-5
M. Wt: 395.8 g/mol
InChI Key: YXOMUADHSLTOIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole-3-acetic acid, 1-[(6-chloroimidazo[2,1-b]thiazol-5-yl)sulfonyl]- is a useful research compound. Its molecular formula is C15H10ClN3O4S2 and its molecular weight is 395.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Indole-3-acetic acid, 1-[(6-chloroimidazo[2,1-b]thiazol-5-yl)sulfonyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole-3-acetic acid, 1-[(6-chloroimidazo[2,1-b]thiazol-5-yl)sulfonyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

872556-15-5

Product Name

1H-Indole-3-acetic acid, 1-[(6-chloroimidazo[2,1-b]thiazol-5-yl)sulfonyl]-

Molecular Formula

C15H10ClN3O4S2

Molecular Weight

395.8 g/mol

IUPAC Name

2-[1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonylindol-3-yl]acetic acid

InChI

InChI=1S/C15H10ClN3O4S2/c16-13-14(18-5-6-24-15(18)17-13)25(22,23)19-8-9(7-12(20)21)10-3-1-2-4-11(10)19/h1-6,8H,7H2,(H,20,21)

InChI Key

YXOMUADHSLTOIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2S(=O)(=O)C3=C(N=C4N3C=CS4)Cl)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of 3-indolylacetic acid (175 mg, 1.00 mmol) in THF is cooled to −78° C. under nitrogen and treated portionwise with 2.5 M n-butyllithium in hexanes (0.84 mL, 2.10 mmol) over a 10 min. period. After 1 h at −78° C., the reaction mixture is treated with (6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonyl chloride (257 mg, 1.00 mmol) in THF, allowed to warm to ambient temperature, stirred for 24 h and concentrated in vacuo. The resultant residue is treated with 1 M aq HCl (˜2 mL) and water (3 mL) and extracted with dichloromethane. The extracts are combined, dried (MgSO4) and concentrated in vacuo. Chromatography of this residue, eluting with ethyl acetate, affords the title compound as a light tan solid, 32 mg, mp 220-222° C. (darkens>200° C.), identified by mass spectral and NMR analyses.
Quantity
175 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0.84 mL
Type
reactant
Reaction Step Two
Quantity
257 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.